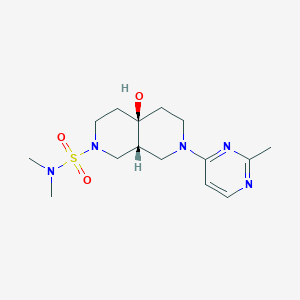![molecular formula C13H16F3NO B5671322 1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5671322.png)
1-[3-(trifluoromethyl)benzyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that include activation, substitution, and cyclization processes. For instance, Crich and Smith (2001) described the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride as potent reagents for converting thioglycosides to glycosyl triflates, demonstrating the reactivity of piperidine derivatives in glycosylation reactions (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives have been extensively studied using spectroscopic and computational methods. Janani et al. (2020) utilized FT-IR, FT-Raman, UV-Vis, and NMR techniques alongside Density Functional Theory (DFT) calculations to characterize the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting the importance of computational methods in understanding the structural aspects of these compounds (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities based on their structure. The synthesis and reactivity of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides were explored by Crich and Vinogradova (2007), showcasing the effect of fluorine substituents on glycosylation stereoselectivity, a property relevant to the synthesis of complex molecules (Crich & Vinogradova, 2007).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The thermal, optical, etching, and structural properties of specific piperidine derivatives have been analyzed, as reported by Karthik et al. (2021), providing insight into the stability and behavior of these compounds under different conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with various reagents, are essential for their application in chemical synthesis and pharmaceuticals. The study by Sugimoto et al. (1990) on the synthesis and anti-acetylcholinesterase activity of specific piperidine derivatives highlights the importance of understanding these chemical properties for designing effective molecules (Sugimoto et al., 1990).
Mécanisme D'action
Target of Action
It is suggested that this compound may interact with specific receptors, providing insights into the molecular mechanisms underlying cellular signaling and communication .
Biochemical Pathways
The compound’s interaction with target receptors suggests that it may influence various physiological and pathological conditions .
Result of Action
Its potential role in modulating cellular signaling and communication suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17-6-4-12(18)5-7-17/h1-3,8,12,18H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIGZLLGAEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)
![{(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5671256.png)
![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5671277.png)
![2-phenyl-5-[(3-phenylisoxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5671281.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671301.png)
![4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5671309.png)

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)